Cas no 58725-33-0 (1-(1-Oxohexadecyl)-L-proline sodium salt)

1-(1-Oxohexadecyl)-L-proline sodium salt 化学的及び物理的性質
名前と識別子
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- Sodium 1-palmitoyl-L-prolinate
- N-Hexadecanoyl-L-proline monosodium salt
- 1-(1-Oxohexadecyl)-L-proline sodium salt
- N-HEXADECANOYL-PROLINE MONO SODIUM SALT
- sodium N-palmitoyl-l-prolinate
- CS-0362630
- L-PROLINE, 1-(1-OXOHEXADECYL)-, SODIUM SALT (1:1)
- sodium palmitoyl proline
- SODIUM PALMITOYL PROLINE [WHO-DD]
- UNII-64L053FRFO
- sodium (2S)-1-hexadecanoylpyrrolidine-2-carboxylate
- SCHEMBL245579
- sodium palmitoyl-L-prolinate
- N-Palmitoyl-L-proline sodium salt
- 64L053FRFO
- SODIUM PALMITOYL PROLINE [INCI]
- EINECS 261-406-3
- A831993
- Sodium (2S)-1-palmitoylpyrrolidine-2-carboxylate
- Sodium 5-oxo-1-palmitoyl-L-prolinate
- AKOS015919471
- DS-0327
- sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate
- 58725-33-0
- Q27263761
- L-Proline, 1-(1-oxohexadecyl)-, sodium salt
- 1-(1-Oxohexadecyl)-L-prolinesodiumsalt
- GJIFNLAZXVYJDI-FYZYNONXSA-M
-
- MDL: MFCD09751056
- インチ: 1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1
- InChIKey: GJIFNLAZXVYJDI-FYZYNONXSA-M
- ほほえんだ: CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 375.27500
- どういたいしつりょう: 375.275
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 16
- 複雑さ: 376
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4A^2
じっけんとくせい
- ふってん: 527°Cat760mmHg
- フラッシュポイント: 272.5°C
- PSA: 60.44000
- LogP: 4.14650
1-(1-Oxohexadecyl)-L-proline sodium salt セキュリティ情報
1-(1-Oxohexadecyl)-L-proline sodium salt 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(1-Oxohexadecyl)-L-proline sodium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O060945-250mg |
1-(1-Oxohexadecyl)-L-proline sodium salt |
58725-33-0 | 250mg |
$ 825.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D553184-1g |
1-(1-Oxohexadecyl)-L-proline sodiuM salt |
58725-33-0 | 97% | 1g |
$748 | 2023-05-14 | |
TRC | O060945-50mg |
1-(1-Oxohexadecyl)-L-proline sodium salt |
58725-33-0 | 50mg |
$ 250.00 | 2022-06-03 | ||
Fluorochem | 076115-5g |
1-(1-Oxohexadecyl)-L-proline sodium salt |
58725-33-0 | 95% | 5g |
£843.00 | 2022-03-01 | |
eNovation Chemicals LLC | D553184-5g |
1-(1-Oxohexadecyl)-L-proline sodiuM salt |
58725-33-0 | 97% | 5g |
$980 | 2024-05-24 | |
Aaron | AR00IB4U-5g |
L-Proline, 1-(1-oxohexadecyl)-, sodium salt |
58725-33-0 | 95% | 5g |
$907.00 | 2025-02-12 | |
Aaron | AR00IB4U-250mg |
L-Proline, 1-(1-oxohexadecyl)-, sodium salt |
58725-33-0 | 95% | 250mg |
$142.00 | 2025-02-12 | |
Aaron | AR00IB4U-1g |
L-Proline, 1-(1-oxohexadecyl)-, sodium salt |
58725-33-0 | 95% | 1g |
$332.00 | 2025-02-12 | |
eNovation Chemicals LLC | D553184-5g |
1-(1-Oxohexadecyl)-L-proline sodiuM salt |
58725-33-0 | 97% | 5g |
$980 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S40120-250mg |
1-(1-Oxohexadecyl)-L-proline sodium salt |
58725-33-0 | 250mg |
¥1012.0 | 2021-09-07 |
1-(1-Oxohexadecyl)-L-proline sodium salt 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
1-(1-Oxohexadecyl)-L-proline sodium saltに関する追加情報
Introduction to 1-(1-Oxohexadecyl)-L-proline sodium salt (CAS No. 58725-33-0)
1-(1-Oxohexadecyl)-L-proline sodium salt, identified by the Chemical Abstracts Service Number (CAS No.) 58725-33-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a long-chain aliphatic oxo group attached to the L-proline backbone and its sodium salt form, exhibits unique biochemical properties that make it a promising candidate for various therapeutic applications. The structural configuration of this molecule, characterized by its hexadecyl side chain and the presence of an oxo functional group, contributes to its distinctive solubility profile and interaction capabilities with biological targets.
The synthesis and characterization of 1-(1-Oxohexadecyl)-L-proline sodium salt have been subjects of extensive research due to its potential in modulating biological pathways. Recent advancements in chemical biology have highlighted the compound's role in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic therapeutic agents. The long hydrocarbon chain of the hexadecyl moiety facilitates interactions with lipid bilayers, making it an attractive component in nanocarrier formulations designed for targeted drug delivery. This property is particularly relevant in addressing challenges associated with the poor solubility of many pharmacologically active compounds.
In addition to its applications in drug delivery, 1-(1-Oxohexadecyl)-L-proline sodium salt has been explored for its potential anti-inflammatory and immunomodulatory effects. Studies have demonstrated that the compound can interact with specific receptors and enzymes involved in inflammatory responses, thereby modulating the activity of key signaling pathways such as NF-κB and MAPK. The presence of the sodium salt form enhances its stability and solubility in aqueous environments, which is crucial for pharmaceutical formulations intended for oral or intravenous administration.
Recent clinical trials have begun to investigate the efficacy of derivatives of 1-(1-Oxohexadecyl)-L-proline sodium salt in treating chronic inflammatory diseases. Preliminary results suggest that this compound can significantly reduce inflammation markers in animal models without notable side effects. These findings are particularly encouraging given the growing demand for novel anti-inflammatory agents that offer improved efficacy and safety profiles compared to existing treatments. The ability of this compound to cross biological barriers effectively makes it a valuable candidate for further development in therapeutic contexts.
The chemical properties of 1-(1-Oxohexadecyl)-L-proline sodium salt, particularly its amphiphilic nature due to the combination of the polar amine group from L-proline and the nonpolar hexadecyl chain, also make it suitable for applications in biomaterials science. Researchers have leveraged these properties to develop novel hydrogels and scaffolds for tissue engineering applications. The compound's ability to self-assemble into ordered structures under specific conditions provides a foundation for creating three-dimensional matrices that mimic natural extracellular environments, thereby supporting cell growth and tissue regeneration.
From a synthetic chemistry perspective, the preparation of 1-(1-Oxohexadecyl)-L-proline sodium salt involves multi-step organic transformations, including esterification, amidation, and salt formation processes. The optimization of these synthetic routes is critical for achieving high yields and purity levels necessary for pharmaceutical applications. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable production processes for this compound, reducing waste generation and minimizing environmental impact.
The role of computational chemistry in understanding the behavior of 1-(1-Oxohexadecyl)-L-proline sodium salt cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at an atomic level. These insights have guided experimental efforts by identifying key binding pockets and optimizing molecular structure for enhanced affinity. Such computational approaches are becoming increasingly integral to drug discovery pipelines, streamlining the process from hypothesis generation to lead optimization.
The future prospects for 1-(1-Oxohexadecyl)-L-proline sodium salt are promising, with ongoing research exploring its potential in additional therapeutic areas such as cancer therapy and neurodegenerative diseases. Its unique structural features suggest that it may serve as a versatile scaffold for designing novel bioactive molecules with tailored functionalities. As our understanding of biological systems continues to evolve, compounds like this are poised to play pivotal roles in next-generation therapeutics.
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